Synthetic Utility: An Essential Intermediate for Patent-Backed HCV Inhibitors
2-(2-Hydroxyethyl)tetralin-1-one is explicitly claimed and utilized as a key intermediate in the synthesis of novel HCV inhibitors, as detailed in patent WO2012/067663A1 [1]. While direct quantitative yield data for the final pharmaceutical compounds are proprietary, the patent's experimental section outlines a clear synthetic route originating from 1-hydroxyl-2-(2-hydroxyethyl)-1,2,3,4-tetrahydronaphthalene, which is oxidized to the target compound using MnO2 . This contrasts with unsubstituted 1-tetralone, which lacks the necessary functionalization for this specific inhibitor series. The differentiation is one of synthetic necessity: only the 2-hydroxyethyl substituent allows for the subsequent chemical elaborations required to build the full pharmacophore.
| Evidence Dimension | Synthetic Utility in Antiviral Drug Discovery |
|---|---|
| Target Compound Data | Key intermediate in the synthesis of patent-protected HCV inhibitor compounds. |
| Comparator Or Baseline | 1-Tetralone (unsubstituted) |
| Quantified Difference | Qualitative: Patented synthetic route is inaccessible with 1-tetralone. |
| Conditions | Patent WO2012/067663A1, Synthetic scheme. |
Why This Matters
For research groups or CROs working on HCV back-up programs or generic pathways, this specific intermediate is irreplaceable for generating the patented chemical series.
- [1] Haigh, D., Johns, B.A., & Shotwell, J.B. (2012). Compounds. Patent WO2012/067663A1. View Source
